Foreword: Unveiling a Versatile Synthetic Building Block
Foreword: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 3-Methoxy-2-nitrobenzaldehyde for Advanced Chemical Synthesis
As a Senior Application Scientist, one comes to appreciate certain molecules not for their inherent biological activity, but for their potential—their capacity to serve as a lynchpin in the construction of complex, high-value compounds. 3-Methoxy-2-nitrobenzaldehyde is a paradigm of such a molecule. Its elegantly arranged functional groups—an aldehyde, a nitro group, and a methoxy substituent on an aromatic scaffold—create a unique interplay of reactivity that makes it an invaluable intermediate for researchers in synthetic chemistry and drug development. This guide moves beyond a simple recitation of data, aiming to provide a deeper understanding of why this compound behaves as it does and how its specific properties can be expertly leveraged in the laboratory. We will explore its fundamental characteristics, delve into its reactivity, and provide practical, field-tested insights into its application.
Core Physicochemical & Spectroscopic Identity
A precise understanding of a compound's physical and spectral properties is the foundation of all successful synthetic work. It informs purification strategies, reaction monitoring, and structural confirmation. 3-Methoxy-2-nitrobenzaldehyde typically presents as a white to yellow crystalline powder, a physical state that simplifies handling and weighing in a laboratory setting.[1][2]
Key Physicochemical Data
The properties of 3-Methoxy-2-nitrobenzaldehyde are dictated by its molecular structure: a benzaldehyde core with a sterically demanding nitro group positioned ortho to the aldehyde and a methoxy group at the meta position. This arrangement influences its melting point, solubility, and electronic properties.
| Property | Value | Source |
| CAS Number | 53055-05-3 | [1][3][4][5] |
| Molecular Formula | C₈H₇NO₄ | [3][4][6][7] |
| Molecular Weight | 181.15 g/mol | [3][4][5][7] |
| Appearance | White to beige or yellow crystalline powder | [1][2] |
| Melting Point | 97-101 °C (lit.) | [1][3][5] |
| Boiling Point | 344.2 ± 27.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane; almost insoluble in water. | [3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |
Spectroscopic Signature: The Story in the Spectrum
Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure. The electronic environment created by the three distinct functional groups gives rise to a characteristic and predictable spectral signature.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by the strong absorptions of the carbonyl and nitro groups. A sharp, strong peak will be observed in the region of 1680-1700 cm⁻¹ , characteristic of an aromatic aldehyde's C=O stretch. The nitro group (NO₂) presents two strong, characteristic stretching vibrations, typically around 1550-1475 cm⁻¹ (asymmetric) and 1365-1290 cm⁻¹ (symmetric).[8] Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehyde C-H stretch often produces a distinct, albeit weaker, pair of bands around 2830-2695 cm⁻¹ .[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is highly informative. The aldehyde proton (-CHO) is the most deshielded, appearing as a singlet far downfield, typically around 10.0-10.5 ppm . The three methoxy protons (-OCH₃) will appear as a sharp singlet around 3.9-4.1 ppm . The three aromatic protons will appear in the 7.0-8.0 ppm range, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the substituents.
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¹³C NMR : The carbon spectrum will show eight distinct signals. The aldehyde carbonyl carbon is the most downfield, typically appearing around 190 ppm . The aromatic carbons will resonate between 110-160 ppm , with the carbon attached to the nitro group being significantly influenced. The methoxy carbon will be observed around 55-60 ppm .
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Mass Spectrometry (MS) : The mass spectrum will prominently feature the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (181.15).
Reactivity Profile: A Tale of Three Functional Groups
The synthetic utility of 3-Methoxy-2-nitrobenzaldehyde stems from the distinct and exploitable reactivity of its three functional groups. The electron-withdrawing nature of both the ortho-nitro group and the aldehyde group deactivates the aromatic ring towards electrophilic substitution, but more importantly, these groups provide handles for a wide array of chemical transformations.[2]
Caption: Key reactive sites of 3-Methoxy-2-nitrobenzaldehyde.
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The Aldehyde Group : This is often the primary site of reaction. It readily undergoes nucleophilic addition. A classic example is the Baylis-Hillman reaction , where it reacts with activated alkenes like methyl vinyl ketone in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane).[1][5] This reaction is a powerful carbon-carbon bond-forming method. The aldehyde can also be easily reduced to a primary alcohol (3-methoxy-2-nitrobenzyl alcohol) using mild reducing agents like sodium borohydride, or oxidized to a carboxylic acid (3-methoxy-2-nitrobenzoic acid) with stronger oxidants.
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The Nitro Group : The transformation of the nitro group is arguably the most strategic reaction for drug development professionals. It can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl). This conversion is pivotal as it introduces a nucleophilic amine group, which is a common precursor for the synthesis of heterocyclic rings, amides, and other functionalities prevalent in pharmacologically active molecules.
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The Interplay : The true power of this molecule lies in the sequential manipulation of these groups. A common synthetic strategy involves first reacting the aldehyde, protecting it if necessary, and then reducing the nitro group to an amine. This newly formed amine can then undergo intramolecular reactions with the modified aldehyde group (or its derivative) to form heterocyclic scaffolds, such as quinazolines.[1][5]
Core Applications in Synthesis and Drug Discovery
3-Methoxy-2-nitrobenzaldehyde is not an end-product but a critical starting material. Its value is realized in the complex molecules it helps to create.
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Heterocyclic Synthesis : As mentioned, it is a key precursor for quinazoline derivatives.[1] The general pathway involves the reduction of the nitro group to an amine, which can then be cyclized with the adjacent aldehyde function (or a derivative thereof) to form the heterocyclic core. Quinazolines are a privileged scaffold in medicinal chemistry, found in numerous approved drugs, including anticancer agents.
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Photoremovable Protecting Groups : Nitrobenzaldehyde derivatives are known to be useful as photoremovable protecting groups.[9] The nitrobenzyl cage can be cleaved with UV light to release a protected functional group, allowing for precise spatial and temporal control over chemical reactions, a technique valuable in materials science and chemical biology.
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Intermediate for Fine Chemicals : It is used in the synthesis of dyes, pigments, and other specialty chemicals where a substituted aromatic core is required.[10] The synthesis of methyl 3-methoxyanthranilate is a documented application, highlighting its role as a versatile intermediate.[1][5]
Field-Proven Experimental Protocol: The Baylis-Hillman Reaction
To illustrate the practical utility of 3-Methoxy-2-nitrobenzaldehyde, we provide a detailed protocol for its reaction with methyl vinyl ketone (MVK). This is a trust-worthy, self-validating system; successful formation of the product can be easily monitored by TLC and confirmed by NMR, where the disappearance of the aldehyde proton signal and the appearance of new vinyl and alcohol proton signals are definitive markers.
Objective: To synthesize the Baylis-Hillman adduct from 3-Methoxy-2-nitrobenzaldehyde and methyl vinyl ketone.
Materials & Reagents
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3-Methoxy-2-nitrobenzaldehyde (1.0 eq)
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Methyl vinyl ketone (MVK) (3.0 eq)
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1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.3 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Magnesium sulfate (anhydrous)
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Silica gel (for column chromatography)
Step-by-Step Procedure
Caption: Experimental workflow for the Baylis-Hillman reaction.
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Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-2-nitrobenzaldehyde (1.0 eq) and DABCO (0.3 eq) in the chosen solvent (e.g., DCM).
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Addition of Reactant : To this stirring solution, add methyl vinyl ketone (3.0 eq) dropwise at ambient temperature. The use of excess MVK is a common strategy to drive the reaction towards completion.
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Reaction Execution : Allow the mixture to stir at room temperature. The reaction is typically slow and may require 24-72 hours.
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Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting aldehyde will diminish and a new, more polar spot corresponding to the alcohol product will appear.
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Work-up : Once the reaction is deemed complete by TLC, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
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Drying and Concentration : Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification : The resulting crude oil or solid is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure Baylis-Hillman adduct.
Safety and Handling
As with any chemical reagent, proper handling of 3-Methoxy-2-nitrobenzaldehyde is paramount for laboratory safety.
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Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]
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Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes as it may cause irritation.[3][6]
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Storage : Store the container tightly closed in a cool, dry, and well-ventilated place.[11] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term stability.[3]
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Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
3-Methoxy-2-nitrobenzaldehyde is a testament to the principle that a molecule's value is often defined by its potential for transformation. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the versatile reactivity of its constituent functional groups make it a powerful tool for the modern synthetic chemist. From the construction of complex heterocyclic scaffolds for drug discovery to its application in creating fine chemicals, a thorough understanding of this compound's character is essential for unlocking its full synthetic potential.
References
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Understanding the Chemical Properties of 3-Methoxy-2-nitrobenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 98867 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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3-Methoxy-2-nitrobenzaldehyde >=97% | 53055-05-3 - MilliporeSigma. (n.d.). Retrieved from [Link]
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Spectroscopy Tutorial: Examples - Example 13. (n.d.). University of Calgary. Retrieved from [Link]
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2-Nitrobenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]
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